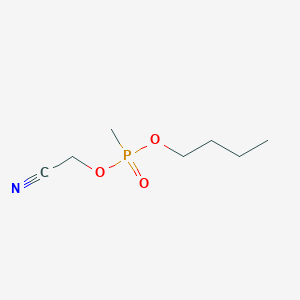
Butyl cyanomethyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl cyanomethyl methylphosphonate is an organophosphorus compound that features a butyl group, a cyanomethyl group, and a methylphosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl cyanomethyl methylphosphonate typically involves the reaction of butyl methylphosphonate with cyanomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanomethyl group replaces a leaving group on the butyl methylphosphonate molecule. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of butyl methylphosphonate, followed by its reaction with cyanomethyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl cyanomethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters or phosphonic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The cyanomethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters or phosphonic acids.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Butyl cyanomethyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of butyl cyanomethyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl methylphosphonate: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Cyanomethyl methylphosphonate: Lacks the butyl group, which affects its solubility and reactivity.
Methylphosphonic acid: A simpler structure that lacks both the butyl and cyanomethyl groups.
Uniqueness
Butyl cyanomethyl methylphosphonate is unique due to the presence of both the butyl and cyanomethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
58263-98-2 |
|---|---|
Molecular Formula |
C7H14NO3P |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-[butoxy(methyl)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C7H14NO3P/c1-3-4-6-10-12(2,9)11-7-5-8/h3-4,6-7H2,1-2H3 |
InChI Key |
HEAZSORYYQHABX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


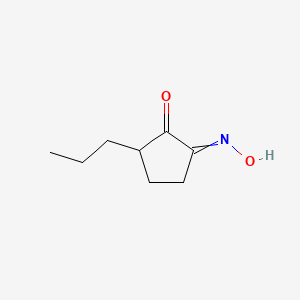
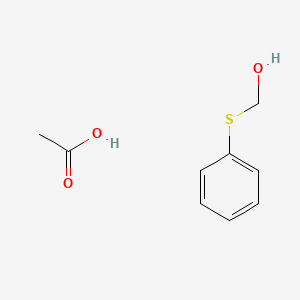
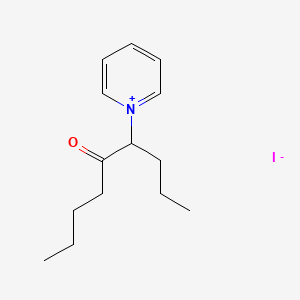

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
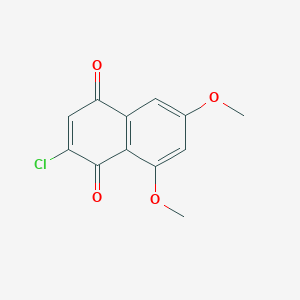
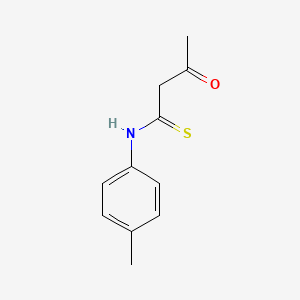


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
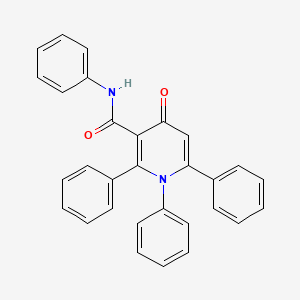
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
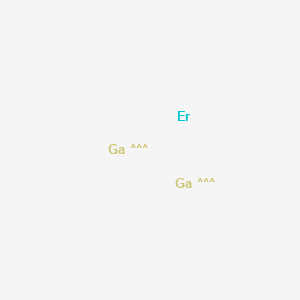
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
